N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-2-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S2/c1-14-11-15(2)19-17(12-14)23-21(29-19)24(13-16-7-4-5-9-22-16)20(26)18-8-6-10-25(18)30(3,27)28/h4-5,7,9,11-12,18H,6,8,10,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZQSZPNVGOQOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4CCCN4S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide typically involves multiple steps. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out in dimethyl formamide as the solvent under relatively mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA synthesis and repair .
Comparison with Similar Compounds
Similar Compounds
- N,N’-BIS (5,6-DIMETHOXY-1,3-BENZOTHIAZOL-2-YL)IMIDOFORMAMIDE
- METHYL [1-(1,3-BENZOTHIAZOL-2-YL)-5-HYDROXY-1H-PYRAZOL-3-YL]ACETATE
Uniqueness
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
Biological Activity
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound features a unique structural configuration that includes a benzothiazole core, a methanesulfonyl group, and a pyrrolidine moiety. Its molecular formula is with a molecular weight of approximately 444.6 g/mol. The presence of these functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole core is known for its ability to inhibit various enzymes, while the methanesulfonyl group enhances binding affinity through additional interactions. The pyridinylmethyl and pyrrolidine components may contribute to the compound's overall stability and solubility.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial and antifungal properties. It has been tested against various pathogens, demonstrating efficacy in inhibiting growth.
- Anticancer Potential : Preliminary research suggests that the compound may have anticancer properties, particularly through apoptosis induction in cancer cell lines. Molecular docking studies indicate that it can bind effectively to active sites of cancer-related enzymes.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity, showing potential in reducing inflammation markers in vitro.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
| Study Type | Findings |
|---|---|
| Antibacterial | Effective against Gram-positive and Gram-negative bacteria at low concentrations. |
| Antifungal | Inhibits fungal growth in various strains with minimal cytotoxicity. |
| Anticancer | Induces apoptosis in several cancer cell lines; IC50 values range from 10 to 30 µM. |
Case Studies
- Case Study on Antimicrobial Activity : In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL for S. aureus and 16 µg/mL for E. coli, showcasing its potential as an antibacterial agent .
- Case Study on Anticancer Activity : A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results demonstrated significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-2-yl)methyl]pyrrolidine-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step functionalization of the pyrrolidine-2-carboxamide core. Critical steps include:
- Coupling reactions : Use of polar aprotic solvents (e.g., DMF) with potassium carbonate as a base to facilitate nucleophilic substitution at the benzothiazole and pyridinylmethyl sites .
- Sulfonylation : Methanesulfonyl chloride must be introduced under anhydrous conditions to avoid hydrolysis. Monitor reaction progress via TLC (e.g., chloroform/methanol 9:1) .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield and purity .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Confirm stereochemistry (e.g., pyrrolidine ring conformation) via - and -NMR. For example, methanesulfonyl protons appear as a singlet at ~3.1 ppm, while pyridinyl protons show splitting patterns between 7.2–8.5 ppm .
- Mass spectrometry (MS) : High-resolution ESI-MS should match the molecular formula () with a mass accuracy <5 ppm .
- X-ray crystallography : If single crystals are obtained, refine structures using SHELXL (e.g., for resolving benzothiazole-pyridine torsional angles) .
Advanced Research Questions
Q. What pharmacological targets are plausible for this compound, and how can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer :
- Target prediction : Computational docking (e.g., AutoDock Vina) against receptors with benzothiazole/pyrrolidine affinity, such as angiotensin AT (based on pyrrolidine-2-carboxamide derivatives ) or kinase domains.
- SAR strategies :
- Core modifications : Replace 5,7-dimethylbenzothiazole with substituted benzimidazoles to assess steric effects .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CN) on the pyridine ring to modulate binding affinity. Synthesize analogs via reductive amination or Suzuki-Miyaura coupling .
- Validation : Test in vitro binding assays (e.g., radioligand displacement for AT) and measure IC values .
Q. How can conflicting data on biological activity (e.g., inconsistent IC values across studies) be resolved?
- Methodological Answer :
- Purity verification : Re-analyze compound batches via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to rule out degradation products .
- Assay standardization : Ensure consistent buffer pH, temperature, and cell lines (e.g., HEK293 vs. CHO for receptor assays).
- Stereochemical analysis : Use chiral HPLC or circular dichroism to confirm enantiomeric purity, as unaccounted stereoisomers may skew results .
Q. What advanced analytical techniques are recommended for studying its interaction with biomacromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) with immobilized target proteins.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropic vs. enthalpic binding drivers.
- Cryo-EM/X-ray co-crystallization : Resolve binding modes at atomic resolution, particularly for complexes with membrane-bound receptors .
Experimental Design & Data Analysis
Q. How can computational modeling guide the design of derivatives with improved metabolic stability?
- Methodological Answer :
- Metabolite prediction : Use software like MetaSite to identify vulnerable sites (e.g., methanesulfonyl group oxidation).
- Steric shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to labile groups to hinder cytochrome P450 access .
- In vitro stability assays : Incubate derivatives with liver microsomes and quantify half-life via LC-MS/MS .
Q. What strategies mitigate crystallization challenges during X-ray diffraction studies?
- Methodological Answer :
- Solvent screening : Test mixed solvents (e.g., DMSO/water) or vapor diffusion methods.
- Cryoprotection : Soak crystals in glycerol-containing solutions before flash-freezing.
- Data refinement : Use SHELXL’s TWIN/BASF commands to handle twinning or anisotropic disorder .
Safety & Handling
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates.
- Waste disposal : Neutralize acidic/basic byproducts before disposal. Collect organic waste in halogen-resistant containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
